molecular formula C11H5F3N2S B8299346 Benzonitrile, 4-(2-thiazolyl)-2-(trifluoromethyl)-

Benzonitrile, 4-(2-thiazolyl)-2-(trifluoromethyl)-

Cat. No. B8299346
M. Wt: 254.23 g/mol
InChI Key: AIKDHNLMNKQJBU-UHFFFAOYSA-N
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Patent
US09266873B2

Procedure details

A solution of 4-bromo-2-(trifluoromethyl)benzonitrile (0.5 g, 2 mmol) in DMF (5 mL) was purged with argon and 2-(tributylstannyl)thiazole (1.12 g/0.9 mL, 3 mmol) and 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride (0.14 g, 0.2 mmol) added. The reaction mixture was purged with argon for 5 min and retained in microwave for 30 min at 100° C. The reaction mixture was diluted with ice cold water (10 mL) and extracted with ethyl acetate (200 mL). The organic solvent was dried over sodium sulfate, filtered and the solvent was evaporated under reduced pressure to obtain crude product. The crude product was purified by silica gel chromatography (100-200 mesh; 8% ethyl acetate in hexane) to give 4-(thiazol-2-yl)-2-(trifluoromethyl)benzonitrile (0.42 g, 84% yield) as pale yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 8.42-8.39 (m, 2H), 8.27 (d, 1H), 8.08 (d, 1H), 8.03 (d, 1H). LC-MS m/z calculated for [M+H]+ 255.01. found 255.0.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1.C([Sn](CCCC)(CCCC)[C:19]1[S:20][CH:21]=[CH:22][N:23]=1)CCC>CN(C=O)C.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[S:20]1[CH:21]=[CH:22][N:23]=[C:19]1[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)C(F)(F)F
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(CCC)[Sn](C=1SC=CN1)(CCCC)CCCC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.14 g
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with argon for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ice cold water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solvent was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (100-200 mesh; 8% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C(=NC=C1)C1=CC(=C(C#N)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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